![molecular formula C15H10Cl2N4O3S B2760525 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-52-4](/img/no-structure.png)

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

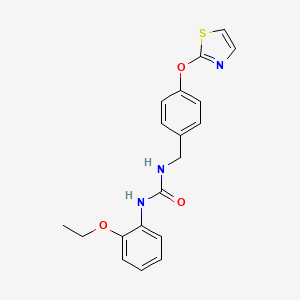

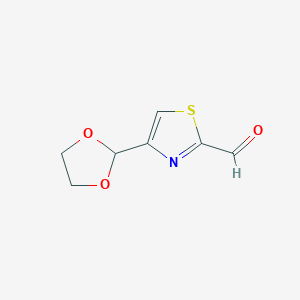

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O3S and its molecular weight is 397.23. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- 2,4-D serves as a synthetic auxin (plant hormone) in plant cell culture media, including widely used formulations like Murashige and Skoog media. It promotes cell division and differentiation, aiding in tissue regeneration and plant growth .

- 2,4-D is a potent herbicide, particularly effective against broadleaf weeds. It disrupts plant growth by mimicking natural auxins, leading to uncontrolled cell division and eventual death of the target plants. Its selective action makes it valuable for weed control in agriculture and forestry .

- Scientists study 2,4-D to understand its impact on ecosystems and aquatic environments. It can persist in soil and water, affecting non-target organisms. Researchers investigate its degradation pathways, toxicity, and potential ecological risks .

- 2,4-D derivatives may exhibit pharmacological properties. Researchers explore their potential as anti-inflammatory agents, antioxidants, or antimicrobial compounds. However, further studies are needed to validate these applications .

- Some plants can absorb and metabolize 2,4-D , making it a candidate for phytoremediation—removing pollutants from contaminated soil or water. Researchers investigate its effectiveness in cleaning up sites contaminated with herbicides .

- Chemists use 2,4-D as a starting material for various organic syntheses. Its functional groups allow modification to create novel compounds with potential applications in medicine, materials science, or agrochemicals .

- 2,4-D undergoes safety assessments due to its widespread use. Toxicologists study its effects on human health, including potential carcinogenicity. Regulatory agencies evaluate exposure levels and set safety guidelines .

- Researchers explore genetic modification techniques using 2,4-D -resistant crops. These engineered plants can withstand herbicide treatment, allowing more effective weed control without harming the crop itself .

Plant Cell Culture and Tissue Culture Media

Herbicide

Environmental Research and Ecotoxicology

Pharmacological Research

Bioremediation and Phytoremediation

Synthetic Chemistry and Organic Synthesis

Toxicology and Risk Assessment

Agricultural Biotechnology

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol to form the final product.", "Starting Materials": [ "2,4-dichlorophenol", "chloroacetyl chloride", "2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol" ], "Reaction": [ "Step 1: React 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.", "Step 2: React 2-(2,4-dichlorophenoxy)acetyl chloride with 2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol in the presence of a base such as potassium carbonate to form the final product, 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] } | |

Número CAS |

688793-52-4 |

Fórmula molecular |

C15H10Cl2N4O3S |

Peso molecular |

397.23 |

Nombre IUPAC |

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |

InChI |

InChI=1S/C15H10Cl2N4O3S/c16-8-3-4-11(10(17)6-8)24-7-12(22)20-21-14(23)9-2-1-5-18-13(9)19-15(21)25/h1-6H,7H2,(H,20,22)(H,18,19,25) |

Clave InChI |

LZPLILBDKVXATC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(NC(=S)N(C2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2760446.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

methanone](/img/structure/B2760464.png)